![molecular formula C13H11NO4 B2671224 1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione CAS No. 23776-87-6](/img/structure/B2671224.png)
1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione
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Overview
Description
“1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione, also known as succinimide, is a five-membered nitrogen heterocycle . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione is characterized by a five-membered ring with a non-planar structure . This non-planarity, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, leading to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Physical And Chemical Properties Analysis
Pyrrolidine-2,5-dione, the parent compound of “this compound”, is a white crystalline powder with a density of 1.41 g/cm³ . It has a melting point of 125 to 127 °C and a boiling point of 287 to 289 °C .Scientific Research Applications
- Researchers have investigated 2,5-dioxopyrrolidin-1-yl cinnamate derivatives for their inhibitory activity against human carbonic anhydrase (CA) isoenzymes, particularly hCA I and hCA II. These enzymes play crucial roles in various diseases, such as retinal disorders and glaucoma .
- The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Researchers have studied this aspect to optimize drug design .
Carbonic Anhydrase Inhibition
Enantioselective Protein Binding
Future Directions
Pyrrolidine-2,5-dione and its derivatives have shown promising biological activity, making them a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp³-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-11-7-8-12(16)14(11)18-13(17)9-6-10-4-2-1-3-5-10/h1-6,9H,7-8H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJDKYQDNRUICL-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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